N-乙酰-L-亮氨酸-对硝基苯胺

描述

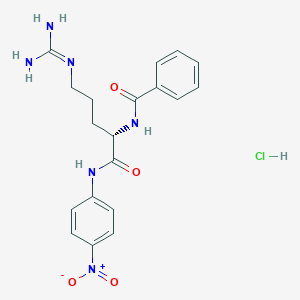

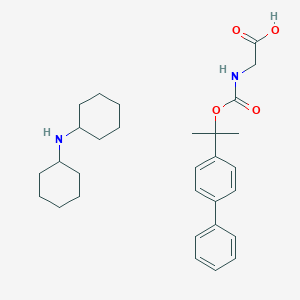

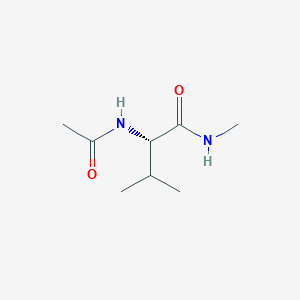

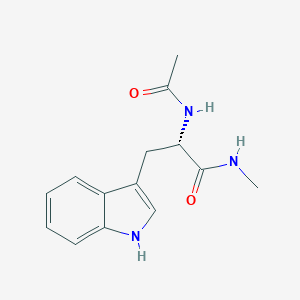

N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the molecular formula C14H19N3O4 . It is also known by other names such as Acetyl-L-leucine 4-nitroanilide and (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide . The molecular weight of this compound is 293.32 g/mol .

Molecular Structure Analysis

The molecular structure of N-Acetyl-L-leucine-p-nitroanilide includes an acetyl group attached to the L-leucine molecule and a p-nitroanilide group . The InChI string representation of the molecule is InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 .

Physical And Chemical Properties Analysis

N-Acetyl-L-leucine-p-nitroanilide has a molecular weight of 293.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.13755610 g/mol . The topological polar surface area of the compound is 104 Ų .

科学研究应用

Treatment of Niemann–Pick Disease Type C

- Scientific Field: Medical Science, specifically Neurology .

- Application Summary: N-Acetyl-L-leucine (NALL) has been evaluated for its safety and efficacy in the treatment of Niemann–Pick disease type C, a rare lysosomal storage disorder .

- Methods of Application: In a double-blind, placebo-controlled, crossover trial, patients aged 4 years or older with genetically confirmed Niemann–Pick disease type C were randomly assigned to receive NALL for 12 weeks, followed by placebo for 12 weeks, or vice versa . NALL or matching placebo was administered orally two to three times per day .

- Results: The treatment with NALL for 12 weeks led to better neurologic status than placebo . The mean change from baseline in the SARA total score was −1.97±2.43 points after 12 weeks of receiving NALL and −0.60±2.39 points after 12 weeks of receiving placebo .

Determination of Intestinal Leucine Aminopeptidase Activity

- Scientific Field: Biochemistry .

- Application Summary: L-Leucine-p-nitroanilide has been used as a substrate for the determination of intestinal leucine aminopeptidase activity .

- Methods of Application: L-Leucine-p-nitroanilide hydrochloride is used as a substrate to measure the activity of leucine aminopeptidase (LAP) for spectrophotometric assays in the intestinal samples .

- Results: The specific results or outcomes of these experiments are not provided in the sources .

Treatment of Traumatic Brain Injury

- Scientific Field: Medical Science, specifically Neurology .

- Application Summary: N-Acetyl-L-leucine (NALL) has been shown to improve functional recovery and attenuate cortical cell death and neuroinflammation after traumatic brain injury in mice .

- Methods of Application: NALL was orally administered to mice after a controlled cortical impact (CCI) induced experimental traumatic brain injury .

- Results: Treatment with NALL significantly improved motor and cognitive outcomes in the injured mice, led to the attenuation of cell death, and reduced the expression of neuroinflammatory markers .

Treatment of Niemann-Pick Disease Type C

- Scientific Field: Medical Science, specifically Neurology .

- Application Summary: N-Acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies, including animal models of Niemann-Pick disease type C, observational clinical case studies, and a multinational, rater-blinded phase IIb clinical trial .

- Methods of Application: In a multinational double-blind randomized placebo-controlled crossover phase III study, patients with a genetically confirmed diagnosis of Niemann-Pick disease type C aged 4 years and older were randomly assigned to receive NALL for 12 weeks, followed by placebo for 12 weeks, or vice versa .

- Results: Pre-clinical as well as observational and phase IIb clinical trials have previously demonstrated that NALL rapidly improved symptoms, functioning, and quality of life for pediatric and adult Niemann-Pick disease type C patients and is safe and well tolerated .

Treatment of Traumatic Brain Injury

- Scientific Field: Medical Science, specifically Neurology .

- Application Summary: N-Acetyl-L-leucine (NALL) has been shown to improve functional recovery and attenuate cortical cell death and neuroinflammation after traumatic brain injury in mice .

- Methods of Application: NALL was orally administered to mice after a controlled cortical impact (CCI) induced experimental traumatic brain injury .

- Results: Treatment with NALL significantly improved motor and cognitive outcomes in the injured mice, led to the attenuation of cell death, and reduced the expression of neuroinflammatory markers after controlled cortical impact (CCI) induced experimental TBI in mice .

Treatment of Niemann-Pick Disease Type C

- Scientific Field: Medical Science, specifically Neurology .

- Application Summary: N-Acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies, including animal models of Niemann-Pick disease type C, observational clinical case studies, and a multinational, rater-blinded phase IIb clinical trial .

- Methods of Application: In a multinational double-blind randomized placebo-controlled crossover phase III study, patients with a genetically confirmed diagnosis of Niemann-Pick disease type C aged 4 years and older were randomly assigned to receive NALL for 12 weeks, followed by placebo for 12 weeks, or vice versa .

- Results: Pre-clinical as well as observational and phase IIb clinical trials have previously demonstrated that NALL rapidly improved symptoms, functioning, and quality of life for pediatric and adult Niemann-Pick disease type C patients and is safe and well tolerated .

属性

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKQHDBYBGOMH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428584 | |

| Record name | N-Acetyl-L-leucine-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-leucine-p-nitroanilide | |

CAS RN |

19746-40-8 | |

| Record name | N-Acetyl-L-leucine-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。